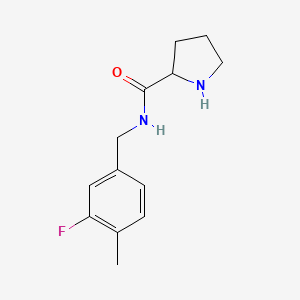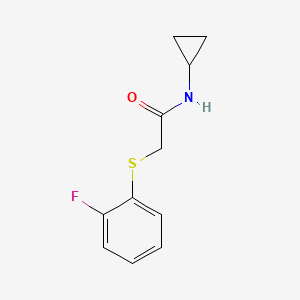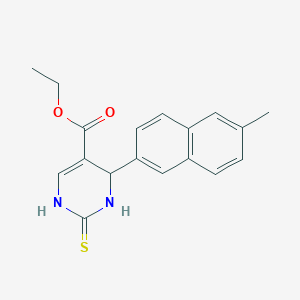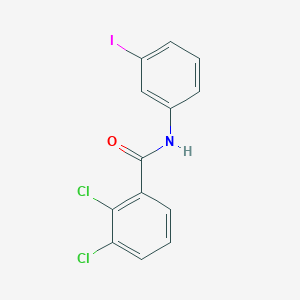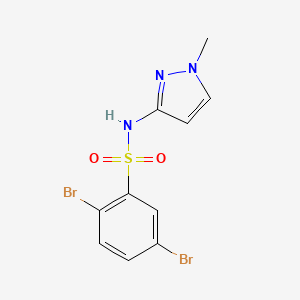
2,5-Dibromo-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dibromo-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide is a synthetic organic compound characterized by the presence of bromine atoms and a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide typically involves the bromination of a precursor compound followed by sulfonamide formation. One common method includes the bromination of 1-methyl-1h-pyrazole with bromine in the presence of a suitable solvent, followed by the reaction with benzenesulfonyl chloride under basic conditions to form the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for bromination and sulfonamide formation can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dibromo-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyrazole derivatives .
Applications De Recherche Scientifique
2,5-Dibromo-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a tool in biochemical assays to study enzyme interactions and protein binding.
Mécanisme D'action
The mechanism of action of 2,5-Dibromo-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The bromine atoms and the sulfonamide group play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. The pyrazole ring can interact with various biological pathways, influencing cellular processes .
Comparaison Avec Des Composés Similaires
2,5-Dibromo-1-methyl-1h-pyrazole: Lacks the sulfonamide group but shares the pyrazole and bromine features.
N-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide: Similar structure but without bromine atoms.
Uniqueness: 2,5-Dibromo-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide is unique due to the combination of bromine atoms and the sulfonamide group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .
Propriétés
Formule moléculaire |
C10H9Br2N3O2S |
|---|---|
Poids moléculaire |
395.07 g/mol |
Nom IUPAC |
2,5-dibromo-N-(1-methylpyrazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H9Br2N3O2S/c1-15-5-4-10(13-15)14-18(16,17)9-6-7(11)2-3-8(9)12/h2-6H,1H3,(H,13,14) |
Clé InChI |
QVTWDTHVNVDTJT-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC(=N1)NS(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


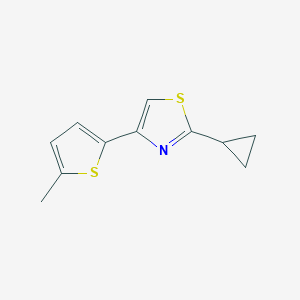
![8-(3-Ethyl-1,2,4-thiadiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14914322.png)




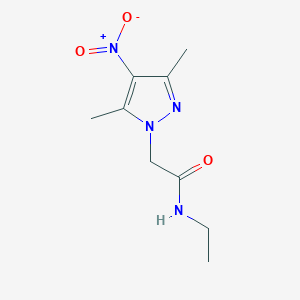
![Bis[4-(2,5-dimethyl-1-pyrrolyl)phenyl] oxide](/img/structure/B14914353.png)

